N'-benzyl-N,N-dimethylpyridine-2,5-diamine
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Overview
Description
N’-benzyl-N,N-dimethylpyridine-2,5-diamine is an organic compound with the molecular formula C14H17N3 It is a derivative of pyridine, featuring a benzyl group attached to the nitrogen atom and two methyl groups attached to the amine nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzyl-N,N-dimethylpyridine-2,5-diamine typically involves the reaction of 2,5-diaminopyridine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of N’-benzyl-N,N-dimethylpyridine-2,5-diamine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N’-benzyl-N,N-dimethylpyridine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of N’-benzyl-N,N-dimethylpyridine-2,5-diamine.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N’-benzyl-N,N-dimethylpyridine-2,5-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N’-benzyl-N,N-dimethylpyridine-2,5-diamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic processes. Additionally, the compound’s ability to inhibit certain enzymes is attributed to its structural similarity to the enzyme’s natural substrates, allowing it to compete for the active site .
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethylethylenediamine: A diamine with two methyl groups attached to the nitrogen atoms.
N,N-Dimethylpyridin-4-amine: A pyridine derivative with two methyl groups attached to the amine nitrogen atoms.
N3-[3-(1H-Indol-6-yl)benzyl]pyridine-2,3-diamine: A compound with a similar pyridine structure but different substituents.
Uniqueness
N’-benzyl-N,N-dimethylpyridine-2,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the benzyl group enhances its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry .
Properties
Molecular Formula |
C14H17N3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
5-N-benzyl-2-N,2-N-dimethylpyridine-2,5-diamine |
InChI |
InChI=1S/C14H17N3/c1-17(2)14-9-8-13(11-16-14)15-10-12-6-4-3-5-7-12/h3-9,11,15H,10H2,1-2H3 |
InChI Key |
ASAMWLKZQAYKGC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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